

# Discovery and history of 2-Methylpyrimidin-5-ol

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## Compound of Interest

Compound Name: 2-Methylpyrimidin-5-ol

Cat. No.: B133121

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An In-depth Technical Guide to **2-Methylpyrimidin-5-ol**: Discovery, Synthesis, and Applications

## Foreword for the Senior Application Scientist

This technical guide provides a comprehensive overview of **2-Methylpyrimidin-5-ol**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the historical context of its discovery, details its synthesis and chemical properties, and explores its applications within the pharmaceutical landscape. The information presented herein is curated to be a valuable resource, combining established knowledge with practical insights to support ongoing research and development efforts.

## Introduction and Physicochemical Properties

**2-Methylpyrimidin-5-ol**, identified by the CAS number 35231-56-2, is a substituted pyrimidine with a methyl group at the 2-position and a hydroxyl group at the 5-position. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The strategic placement of the methyl and hydroxyl groups on the pyrimidine ring endows **2-Methylpyrimidin-5-ol** with specific chemical and physical properties that make it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **2-Methylpyrimidin-5-ol**

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	110.11 g/mol
Appearance	White to off-white crystalline solid
Melting Point	175-179 °C
Boiling Point	208 °C
CAS Number	35231-56-2

## Discovery and Historical Context

The history of pyrimidine chemistry dates back to the late 19th century, with the systematic study of this heterocyclic system beginning in 1884. The parent pyrimidine ring was first synthesized in 1900. While a specific, celebrated "discovery" of **2-Methylpyrimidin-5-ol** is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the broader exploration of pyrimidine derivatives throughout the 20th century.

Early investigations into the synthesis of pyrimidines were driven by the desire to understand the structure and function of naturally occurring compounds like nucleic acids and thiamine (Vitamin B1). The synthesis of various substituted pyrimidines, including those with hydroxyl and methyl groups, was a logical progression of this research. It is likely that **2-Methylpyrimidin-5-ol** was first synthesized and characterized as part of these systematic studies on the reactivity and properties of the pyrimidine ring system. Its utility as a synthon, or building block, for more complex molecules would have been recognized in subsequent research, particularly in the mid to late 20th century with the expansion of medicinal chemistry and drug discovery programs.

## Synthesis of 2-Methylpyrimidin-5-ol

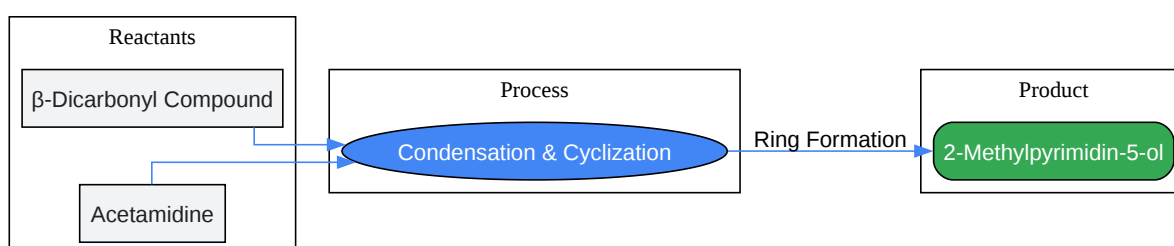
The synthesis of **2-Methylpyrimidin-5-ol** can be approached through several synthetic strategies, primarily relying on the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold.

## Ring Formation from Acyclic Precursors

A common and versatile method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of **2-Methylpyrimidin-5-ol**, a suitable three-carbon component with functionality at the 1 and 3 positions is reacted with acetamidine.

### Experimental Protocol: General Synthesis via Condensation

- **Reactant Preparation:** A solution of a suitable  $\beta$ -dicarbonyl compound (e.g., a malonaldehyde derivative with a protected hydroxyl group at the 2-position) is prepared in an appropriate solvent, such as ethanol or methanol.
- **Amidine Formation:** Acetamidine hydrochloride is neutralized with a base (e.g., sodium ethoxide) in the same solvent to generate the free amidine.
- **Condensation Reaction:** The solution of the  $\beta$ -dicarbonyl compound is added to the acetamidine solution. The reaction mixture is then heated under reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.
- **Work-up and Isolation:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and the pH is adjusted to neutral. The crude product is collected by filtration.
- **Purification:** The crude **2-Methylpyrimidin-5-ol** is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final product as a crystalline solid.



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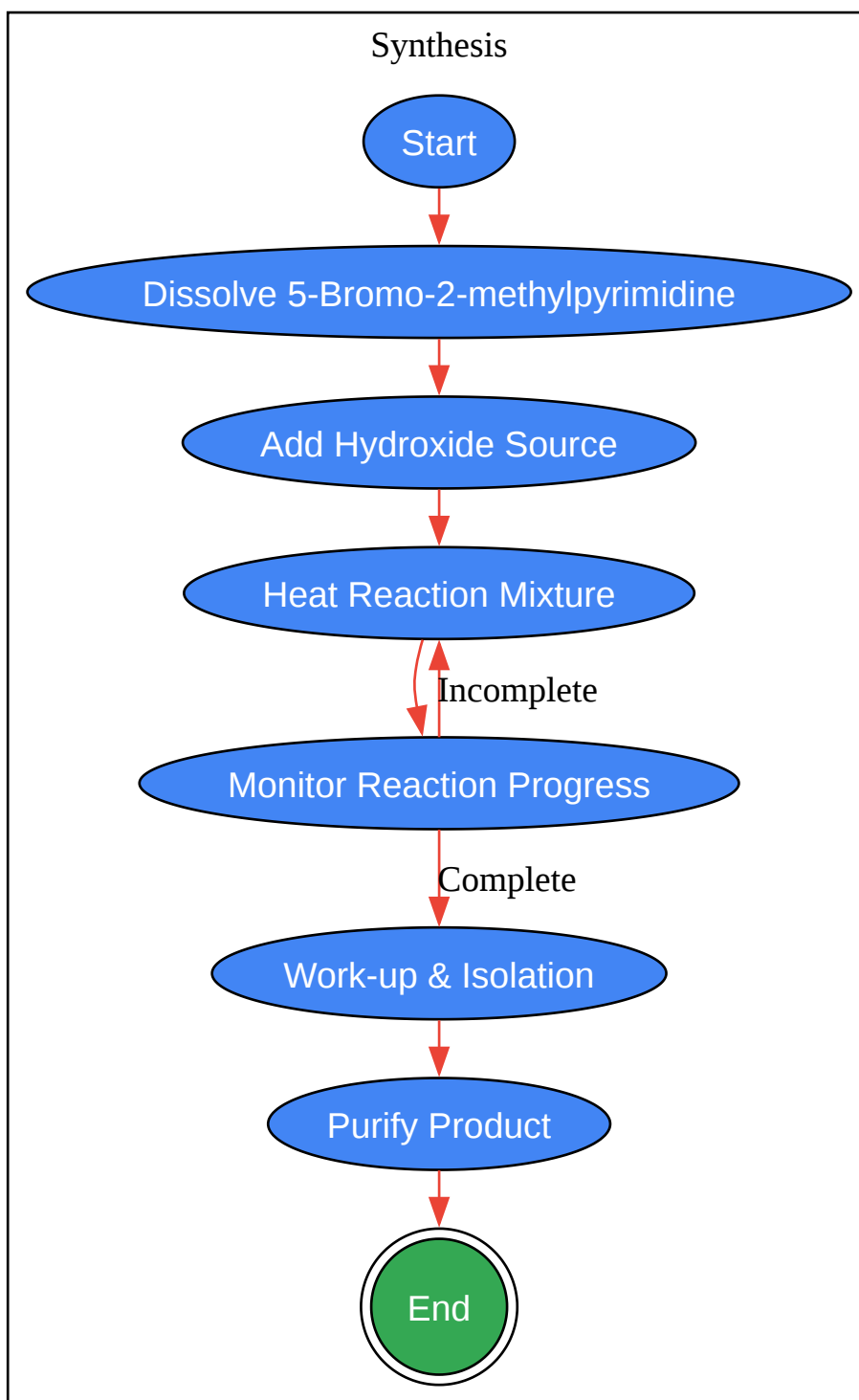
Caption: General synthetic pathway to **2-Methylpyrimidin-5-ol**.

## Modification of Existing Pyrimidine Ring

An alternative approach involves the introduction of the hydroxyl group onto a pre-formed 2-methylpyrimidine ring. This can be achieved through nucleophilic aromatic substitution or other functional group interconversions.

Experimental Protocol: Synthesis from 5-Bromo-2-methylpyrimidine

- **Starting Material:** 5-Bromo-2-methylpyrimidine is dissolved in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Nucleophilic Substitution:** A source of hydroxide, such as sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then heated to an elevated temperature (typically  $>100\text{ }^{\circ}\text{C}$ ) to facilitate the displacement of the bromide with the hydroxyl group. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then neutralized with an acid (e.g., hydrochloric acid). The resulting precipitate is collected by filtration.
- **Purification:** The crude product is purified by recrystallization to afford pure **2-Methylpyrimidin-5-ol**.



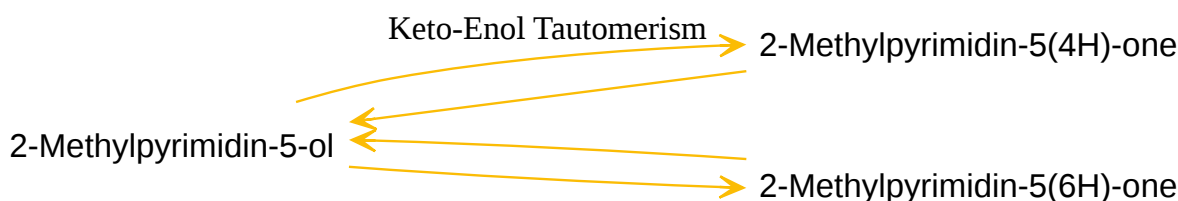
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Caption: Experimental workflow for synthesis from a halogenated precursor.

## Chemical Properties and Tautomerism

The chemical reactivity of **2-Methylpyrimidin-5-ol** is dictated by the interplay of the electron-deficient pyrimidine ring and the electron-donating hydroxyl and methyl substituents. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.

A significant aspect of the chemistry of **2-Methylpyrimidin-5-ol** is its potential for tautomerism. Hydroxypyrimidines can exist in equilibrium with their corresponding oxo (pyrimidinone) forms. In the case of **2-Methylpyrimidin-5-ol**, it can potentially exist in equilibrium with 2-methylpyrimidin-5(4H)-one and 2-methylpyrimidin-5(6H)-one. The predominant tautomeric form is influenced by factors such as the solvent and the solid-state packing. Spectroscopic studies are essential to determine the major tautomer present under specific conditions.



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Caption: Tautomeric forms of **2-Methylpyrimidin-5-ol**.

## Spectroscopic Characterization

The structural elucidation of **2-Methylpyrimidin-5-ol** is confirmed through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR spectroscopy will show characteristic signals for the aromatic protons on the pyrimidine ring, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions.

- $^{13}\text{C}$  NMR spectroscopy will display distinct resonances for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$ , characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H, C=N, and C=C stretching vibrations will also be present.
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of **2-Methylpyrimidin-5-ol**. The fragmentation pattern can provide further structural information.

## Applications in Drug Development and Research

**2-Methylpyrimidin-5-ol** serves as a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The pyrimidine scaffold is a common feature in many approved drugs, and the functional groups of **2-Methylpyrimidin-5-ol** allow for diverse chemical modifications.

- Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. The hydroxyl group of **2-Methylpyrimidin-5-ol** can be functionalized to introduce side chains that interact with other regions of the kinase active site, leading to potent and selective inhibitors.
- Precursor for Agrochemicals: Pyrimidine derivatives are also utilized in the development of herbicides and fungicides. The structural features of **2-Methylpyrimidin-5-ol** can be incorporated into novel agrochemical candidates.
- Fragment-Based Drug Discovery: In fragment-based drug discovery (FBDD), small molecules like **2-Methylpyrimidin-5-ol** can be screened for weak binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds.

While specific drugs directly derived from **2-Methylpyrimidin-5-ol** may not be widely publicized, its role as a versatile building block in the synthetic routes to various biologically active compounds is well-established within the chemical and pharmaceutical industries.

## Conclusion

**2-Methylpyrimidin-5-ol** is a valuable heterocyclic compound with a rich history intertwined with the development of pyrimidine chemistry. Its straightforward synthesis and versatile chemical handles make it an important intermediate for the preparation of a wide range of functional molecules. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and potential applications of **2-Methylpyrimidin-5-ol** is essential for the design and creation of novel therapeutic agents and other valuable chemical entities.

## References

Due to the historical and fundamental nature of this compound, specific "discovery" papers are not readily available. The references provided offer a broader context on pyrimidine chemistry and the characterization of related compounds.

- General Pyrimidine Chemistry: Title: Comprehensive Organic Chemistry II Source: Elsevier URL: [\[Link\]](#)
- Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Spectroscopic Data of Organic Compounds: Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [\[Link\]](#)
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